molecular formula C9H9NO3 B2851686 6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid CAS No. 1367947-69-0

6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2851686
CAS No.: 1367947-69-0
M. Wt: 179.175
InChI Key: BAQDKPQTVHVUNL-UHFFFAOYSA-N
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Description

6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused pyridine and pyrano ring system

Scientific Research Applications

6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid typically involves the hydrolysis of its ethyl ester using aqueous sodium hydroxide. This method starts with the preparation of the ethyl ester from 3-cyano-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine and bromoacetic acid . The hydrolysis reaction is carried out by heating the ester with 5% aqueous sodium hydroxide at reflux for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrano[3,4-b]pyridine derivatives, which can exhibit different functional groups depending on the reagents used .

Mechanism of Action

The mechanism of action of 6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive molecules suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Uniqueness: 6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which provides distinct chemical reactivity and potential for derivatization. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)7-3-6-1-2-13-5-8(6)10-4-7/h3-4H,1-2,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQDKPQTVHVUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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